(Z)-23-Coumaroylhederagenin chemical structure and properties
(Z)-23-Coumaroylhederagenin chemical structure and properties
Title: Architectural and Pharmacological Dynamics of (Z)-23-Coumaroylhederagenin: A Technical Whitepaper
Executive Overview In the landscape of natural product drug discovery, pentacyclic triterpenoids represent a highly versatile class of bioactive scaffolds. Among these, (Z)-23-Coumaroylhederagenin (CAS: 654678-61-2) has emerged as a structurally compelling oleanane-type triterpenoid ester[1]. Originally isolated from the stems of Alangium chinense and the aerial parts of Ludwigia octovalvis, this molecule integrates the rigid, lipophilic oleanane core of hederagenin with the redox-active, aromatic properties of a (Z)-p-coumaroyl moiety[1][2]. This whitepaper dissects the physicochemical properties, structure-activity relationships (SAR), pharmacological mechanisms, and rigorous isolation protocols of (Z)-23-Coumaroylhederagenin for researchers engaged in anti-inflammatory and antineoplastic drug development.
Structural Biology & Physicochemical Profiling
(Z)-23-Coumaroylhederagenin is characterized by a 30-carbon pentacyclic triterpene aglycone (hederagenin) esterified at the C-23 primary hydroxyl group with a cis-p-coumaric acid derivative[2]. This specific esterification fundamentally alters the molecule's spatial geometry and electron distribution compared to the parent hederagenin.
The presence of the (Z)-isomer (cis-configuration) of the coumaroyl group induces a distinct steric fold, allowing the phenolic ring to interact uniquely with hydrophobic protein pockets while maintaining hydrogen-bonding capabilities through its terminal hydroxyl group.
Table 1: Quantitative Physicochemical Properties Data synthesized from computational and spectral databases[1].
| Descriptor | Value | Pharmacological Implication |
| Molecular Formula | C39H54O6 | Dictates a high degree of lipophilicity, favorable for cellular membrane penetration. |
| Molecular Weight | 618.8 g/mol | Falls slightly outside the traditional Lipinski "Rule of 5", typical for triterpenoids requiring specific transport or formulation. |
| XLogP3 | 8.6 | High hydrophobicity; indicates strong partitioning into lipid bilayers and potential for prolonged tissue retention. |
| Topological Polar Surface Area | 104 Ų | Optimal for interacting with polar residues within target enzyme active sites without sacrificing membrane permeability. |
| Hydrogen Bond Donors | 3 | Provided by the C-3 hydroxyl, C-28 carboxylic acid, and the phenolic hydroxyl of the coumaroyl group. |
| Hydrogen Bond Acceptors | 6 | Facilitates complexation with kinase and cyclooxygenase domains. |
Mechanistic Pharmacology & Signaling Dynamics
The therapeutic potential of (Z)-23-Coumaroylhederagenin is primarily anchored in its potent anti-inflammatory and immunomodulatory activities. Research on Alangium chinense extracts and isolated oleanane triterpenoids demonstrates significant inhibition of pro-inflammatory mediators[2].
Inhibition of the NF-κB and COX-2 Pathways In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, hederagenin derivatives actively suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2)[2]. The causality of this suppression lies in the molecule's ability to interrupt the Toll-like receptor 4 (TLR4) signaling cascade. By preventing the phosphorylation and subsequent degradation of IκBα, (Z)-23-Coumaroylhederagenin blocks the nuclear translocation of NF-κB. Consequently, the downstream transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is halted.
Anti-Complementary Activity Oleanane-type triterpenes also exhibit significant anti-complementary activity against the classical pathway of the complement system[3]. The C-28 carboxylic acid and the C-23 esterification are critical for binding to complement proteins (such as C1q), thereby inhibiting the hemolytic activity of human serum against erythrocytes and preventing excessive complement-driven tissue damage[3].
Caption: Mechanism of (Z)-23-Coumaroylhederagenin in suppressing NF-κB mediated inflammation.
Structure-Activity Relationship (SAR) Architecture
Understanding the SAR of oleanane-type triterpenoids is vital for rational drug design. The biological efficacy of (Z)-23-Coumaroylhederagenin is not merely a function of its core, but the precise spatial arrangement of its functional groups[4].
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The Oleanane Scaffold: Provides a rigid, hydrophobic framework that readily inserts into cellular membranes. Modifications that disrupt this pentacyclic rigidity generally result in a complete loss of cytotoxic and anti-inflammatory activity[4].
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C-28 Carboxylic Acid: The free carboxyl group at C-28 is a critical pharmacophore. SAR studies indicate that esterification or reduction of this group significantly diminishes anti-complementary and cytotoxic activities, as the negative charge is required for ionic interactions with target proteins[3][4].
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C-23 (Z)-Coumaroyl Esterification: The attachment of the coumaroyl group at C-23 enhances the molecule's radical scavenging ability due to the phenolic hydroxyl. Furthermore, the (Z)-geometry (as opposed to the (E)-isomer) creates a specific steric bend that has been shown to fit more optimally into the hydrophobic pockets of COX-2, enhancing its selective inhibitory profile[2][4].
Self-Validating Extraction & Isolation Protocol
To ensure high-fidelity recovery of (Z)-23-Coumaroylhederagenin from Alangium chinense stems, the following protocol utilizes a polarity-guided fractionation strategy. Every step is designed with a self-validating checkpoint to prevent the degradation of the sensitive (Z)-alkene bond.
Phase 1: Biomass Maceration and Partitioning
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Extraction: Pulverize 5.0 kg of dried A. chinense stems. Macerate in 80% Ethanol (EtOH) at room temperature for 72 hours (repeated 3x).
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Causality: 80% EtOH effectively penetrates the cellular matrix, solubilizing both moderately non-polar aglycones and polar glycosides while precipitating structural polysaccharides.
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Solvent Partitioning: Concentrate the extract under reduced pressure. Suspend the residue in H2O and partition sequentially with n-Hexane, followed by Ethyl Acetate (EtOAc).
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Causality: Hexane removes highly lipophilic waxes and chlorophyll. The EtOAc fraction selectively enriches the intermediate-polarity triterpenoid esters, leaving highly polar tannins in the aqueous layer.
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Validation Checkpoint: TLC profiling of the EtOAc layer (Mobile phase: CHCl3:MeOH 9:1) should reveal distinct UV-active spots at 254 nm, indicating the presence of conjugated aromatic systems (the coumaroyl moiety).
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Phase 2: Chromatographic Resolution 3. Silica Gel Column Chromatography: Load the EtOAc fraction onto a normal-phase silica gel column. Elute with a gradient of Chloroform/Methanol (100:0 to 80:20).
- Causality: Separates compounds based on hydrogen-bonding affinity. The coumaroyl esters typically elute in the mid-polarity fractions (approx. 95:5).
- Size Exclusion & π-π Interaction: Pool the target fractions and subject them to Sephadex LH-20 chromatography, eluting with pure Methanol.
- Causality: Sephadex LH-20 separates by molecular size but also exhibits strong retention for aromatic compounds via π-π interactions. This step effectively separates the coumaroyl-triterpenes from aliphatic triterpene impurities.
- Preparative HPLC (Final Purification): Purify the enriched sub-fraction using reverse-phase prep-HPLC (C18 column, 5 µm, 250 × 20 mm). Elute with an Acetonitrile/Water gradient (70:30 to 90:10) at a flow rate of 10 mL/min.
Causality: High-resolution C18 chromatography is mandatory to separate the (Z)-isomer from the thermodynamically more stable (E)-isomer based on subtle differences in their hydrophobic surface area.
Validation Checkpoint: Confirm purity (>98%) via analytical HPLC and structural identity via 1D/2D NMR (specifically noting the cis coupling constant
Hz for the alkene protons of the coumaroyl group, distinguishing it from the trans Hz).Caption: Self-validating extraction and isolation workflow for (Z)-23-Coumaroylhederagenin.
References
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PubChem. "(23Z)-Coumaroylhederagenin | C39H54O6 | CID 21599994 - PubChem". National Center for Biotechnology Information.[Link]
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Ma, Q., Yang, Y., Jiang, S., & Tang, G. "Two new compounds with anti-inflammatory activity from Alangium chinense". ResearchGate.[Link]
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Fang, W. et al. "Structure-activity relationships of oleanane- and ursane- type triterpenoids". Botanical Studies, Academia Sinica.[Link]
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J-Stage. "Anti-complementary Activity of Triterpenoides from Fruits of Zizyphus jujuba". Biological and Pharmaceutical Bulletin.[Link]
